4-Hexanoylphenylboronic acid
CAS No.: 1106677-24-0
Cat. No.: VC2396604
Molecular Formula: C12H17BO3
Molecular Weight: 220.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1106677-24-0 |
---|---|
Molecular Formula | C12H17BO3 |
Molecular Weight | 220.07 g/mol |
IUPAC Name | (4-hexanoylphenyl)boronic acid |
Standard InChI | InChI=1S/C12H17BO3/c1-2-3-4-5-12(14)10-6-8-11(9-7-10)13(15)16/h6-9,15-16H,2-5H2,1H3 |
Standard InChI Key | MDARDEFCXPDTJR-UHFFFAOYSA-N |
SMILES | B(C1=CC=C(C=C1)C(=O)CCCCC)(O)O |
Canonical SMILES | B(C1=CC=C(C=C1)C(=O)CCCCC)(O)O |
Introduction
Property | Value |
---|---|
CAS Number | 1106677-24-0 |
Molecular Formula | C12H17BO3 |
Molecular Weight | 220.07 g/mol |
PubChem CID | 23005442 |
MFCD Number | MFCD08701782 |
Storage Conditions | Room temperature, inert gas |
The compound falls within the broader class of phenylboronic acids, which contain a boron atom bound to a phenyl ring and two hydroxyl groups. This structural arrangement confers unique reactivity patterns that make it valuable for various chemical applications .
Physical and Chemical Properties
4-Hexanoylphenylboronic acid possesses specific physical and chemical characteristics that influence its behavior in chemical reactions and applications. While the search results provide limited information on all physical properties, the available data indicates:
The compound features a boronic acid functional group (-B(OH)2) attached to a phenyl ring, with a hexanoyl group (C6H11O) at the para position. This specific arrangement influences its reactivity profile and applications .
Like other boronic acids, it likely exhibits Lewis acidic character due to the vacant p-orbital on the boron atom, enabling it to form reversible covalent bonds with nucleophilic species, particularly diols and related compounds. This property underpins many of its applications in sensing and bioconjugation chemistry .
The storage recommendation of "room temperature, inert gas" suggests potential sensitivity to oxidation or hydrolysis, which is common for many boronic acid compounds .
Applications and Utilization
4-Hexanoylphenylboronic acid finds applications across multiple fields, with its utility stemming from both its boronic acid functionality and the hexanoyl group.
Organic Synthesis
In organic synthesis, 4-hexanoylphenylboronic acid serves as a valuable building block primarily due to its participation in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed process enables the formation of carbon-carbon bonds between the arylboronic acid and aryl halides or triflates, allowing for the construction of complex organic molecules, pharmaceuticals, and agrochemicals .
The hexanoyl group provides additional synthetic handles for further transformations, increasing the compound's versatility in multi-step synthetic sequences. The ketone functionality can participate in numerous reactions, including reductions, oxidations, and nucleophilic additions .
Medicinal Chemistry and Biological Applications
In medicinal chemistry, 4-hexanoylphenylboronic acid contributes to the development of pharmaceuticals and biological tools:
The compound can serve as an intermediate in the synthesis of drug candidates, where the boronic acid moiety provides opportunities for selective transformations, while the hexanoyl group introduces lipophilicity that may influence pharmacokinetic properties .
The reversible covalent bonding capability of the boronic acid functionality makes 4-hexanoylphenylboronic acid potentially valuable for developing targeted drug delivery systems. These systems could release active compounds in the presence of specific biological targets, enhancing therapeutic efficacy while reducing side effects .
Sensor Development
One of the most significant applications of boronic acids, including 4-hexanoylphenylboronic acid, is in the development of sensors and diagnostic tools:
The compound's ability to form reversible covalent bonds with diols makes it particularly valuable for detecting sugars and other diol-containing molecules. This property is exploited in glucose monitoring systems for diabetes management, where the boronic acid can selectively bind to glucose and trigger a detectable signal .
The specific electronic properties conferred by the hexanoyl group may modulate the binding affinity and selectivity of the boronic acid, potentially offering advantages in sensor design and performance .
Material Science Applications
In material science, 4-hexanoylphenylboronic acid contributes to the development of advanced materials:
The compound can be incorporated into polymers and coatings, where its boronic acid functionality enables specific binding interactions. These interactions can create materials with responsive properties, such as selective capture and release of target molecules .
The combination of the boronic acid moiety and hexanoyl group provides opportunities for creating materials with tailored properties for specific applications, potentially including self-healing materials, stimuli-responsive polymers, and selective filtration membranes .
Compound | LLOQ (pg/mL) | %RSD |
---|---|---|
Phenylboronic acid | 2 | 1.50 |
4-Methylphenylboronic acid | 5 | 2.00 |
5-Fluoro-2-methoxyphenylboronic acid | 10 | 1.90 |
2,5-Dimethoxyphenylboronic acid | 10 | 0.43 |
This analytical approach shows high precision with %RSD values below 3%, indicating reliable quantification at ultra-trace levels .
Size (g) | Availability | Price (USD) |
---|---|---|
0.250 | 10-20 days | $121.82 |
1.000 | 10-20 days | $322.02 |
5.000 | 10-20 days | $970.49 |
The availability timeline of 10-20 days suggests that the compound is produced upon order rather than maintained in large inventories, which is typical for specialized research reagents .
The pricing structure indicates a moderate economy of scale, with the per-gram cost decreasing for larger quantities. This commercial availability facilitates research and development activities across academic and industrial settings.
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